(S)-(+)-2-Benzylamino-1-phenylethanol
Overview
Description
(S)-2-Benzylamino-1-phenylethanol can be used as a starting material in the preparation of iron catalysts applicable in the oxidation of secondary alcohols and benzylic methylene groups.
Properties
IUPAC Name |
(1S)-2-(benzylamino)-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCLQUZOIZSHV-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@H](C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426103 | |
Record name | S-(-)-2-Benzylamino-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51096-49-2 | |
Record name | S-(-)-2-Benzylamino-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-Benzylamino-1-phenylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was (S)-(+)-2-Benzylamino-1-phenylethanol chosen as a component for the new chiral stationary phase (BzCSP)?
A1: The research aimed to develop a versatile chiral stationary phase capable of separating enantiomers under various chromatographic conditions. This compound, with its chiral center and potential for diverse interactions (hydrogen bonding, π-π interactions), was deemed suitable. By bonding this compound to β-cyclodextrin, the researchers created a stationary phase (BzCSP) capable of "multi-mode" chiral separation, functioning effectively in normal phase, reversed-phase, and polar organic modes []. This versatility makes BzCSP a valuable tool for analyzing a wider range of chiral compounds.
Q2: What evidence supports the effectiveness of BzCSP in separating chiral pesticide enantiomers?
A2: The study demonstrated BzCSP's effectiveness by successfully separating the enantiomers of three common chiral pesticides: hexaconazole (Hex), tebuconazole (Teb), and triticonazole (Trit) []. The researchers achieved good resolution for these pesticide enantiomers, showcasing the practical application of BzCSP in food safety analysis. This successful separation underscores the potential of BzCSP for analyzing chiral pesticides in complex matrices like fruits and vegetables.
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